Hexadecyl 3,4,5-trihydroxybenzoate

Description

Properties

IUPAC Name |

hexadecyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-23(27)19-17-20(24)22(26)21(25)18-19/h17-18,24-26H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCUSKFOGZNIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198254 | |

| Record name | n-Hexadecyl-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5026-65-3 | |

| Record name | Cetyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5026-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexadecyl-gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Hexadecyl-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1J85N35ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexadecyl 3,4,5-trihydroxybenzoate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as cetyl gallate, is an ester of gallic acid and hexadecanol. As a member of the gallate family of compounds, it is recognized for its significant antioxidant and anti-inflammatory properties. Gallates are naturally occurring plant phenols, and their synthetic derivatives, including this compound, are utilized in the food, cosmetic, and pharmaceutical industries as preservatives.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols for assessing its bioactivity and visualizations of key signaling pathways are included to support further research and development.

Chemical Structure and Identification

This compound consists of a gallic acid moiety characterized by three hydroxyl groups attached to a benzene ring, which is ester-linked to a 16-carbon alkyl chain (hexadecyl group). This structure imparts both hydrophilic (from the polyhydroxylated phenyl group) and lipophilic (from the long alkyl chain) characteristics to the molecule.

IUPAC Name: this compound[2][3]

Synonyms: Cetyl gallate, Palmityl gallate, n-Hexadecyl gallate, Gallic acid cetyl ester[2][4]

Molecular Formula: C23H38O5[2][4]

SMILES String: CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O[3]

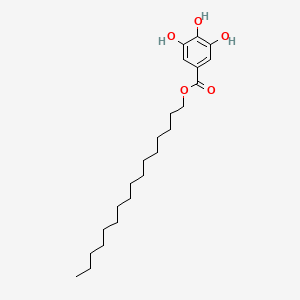

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and for understanding its biological fate.

| Property | Value | Reference |

| Molecular Weight | 394.54 g/mol | [3][4] |

| Appearance | White or creamy-white crystalline powder | |

| Melting Point | 99.5-100 °C | [4] |

| Boiling Point | 562.6 °C at 760 mmHg | [4] |

| Density | 1.065 g/cm³ | [4] |

| XLogP3 | 6.4 | [4] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 17 | [3] |

| Topological Polar Surface Area | 87 Ų | [3] |

Biological Activities and Potential Therapeutic Applications

This compound exhibits a range of biological activities, primarily attributed to the antioxidant nature of its gallate moiety. The long alkyl chain enhances its lipophilicity, which may influence its interaction with cellular membranes and its overall bioavailability.

Antioxidant Activity

The antioxidant mechanism of gallates like this compound involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating oxidative chain reactions.[1] Studies on a series of alkyl gallates have shown that they are potent scavengers of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The length of the alkyl chain can influence the antioxidant efficacy in different systems.

Anti-inflammatory Activity

The anti-inflammatory properties of gallates are linked to their ability to modulate key signaling pathways involved in the inflammatory response. While specific studies on this compound are limited, research on related compounds suggests that it may inhibit the production of pro-inflammatory mediators. This is likely achieved through the inhibition of enzymes such as lipoxygenase and the modulation of transcription factors like NF-κB.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the biological activity of this compound are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.

Antioxidant Activity Assays

| Assay | Experimental Protocol |

| DPPH Radical Scavenging Assay | Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[5] Procedure: 1. Prepare a 0.1 mM solution of DPPH in methanol.[6] 2. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). 3. Create a series of dilutions of the test compound. 4. In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.[7] 5. Incubate the plate in the dark at room temperature for 30 minutes.[7] 6. Measure the absorbance at 517 nm using a microplate reader.[5][6] 7. A control containing the solvent and DPPH solution is also measured. 8. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. 9. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[6] |

| Lipoxygenase Inhibition Assay | Principle: Measures the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes, pro-inflammatory mediators. The inhibition is monitored by measuring the decrease in the formation of conjugated dienes from a substrate like linoleic acid.[8] Procedure: 1. Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0).[9] 2. Prepare a substrate solution of linoleic acid (e.g., 250 µM) in the same buffer.[9] 3. Prepare various concentrations of this compound. 4. In a quartz cuvette, mix the enzyme solution with the test compound and incubate for a few minutes at room temperature.[8] 5. Initiate the reaction by adding the substrate solution. 6. Monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes) using a spectrophotometer.[8][9] 7. A control reaction without the inhibitor is run in parallel. 8. The percentage of inhibition is calculated, and the IC50 value is determined. |

Anti-inflammatory Activity Assays

| Assay | Experimental Protocol |

| NF-κB Luciferase Reporter Assay | Principle: This cell-based assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Inhibition of NF-κB activation by a test compound results in a decrease in luciferase expression, which is quantified by measuring luminescence.[10][11] Procedure: 1. Seed cells (e.g., HEK293 or RAW 264.7 macrophages) in a 96-well plate. 2. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[12] 3. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours. 4. Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).[10] 5. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[1] 6. Normalize the firefly luciferase activity to the Renilla luciferase activity. 7. Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control. |

Signaling Pathway Modulation

Based on studies of structurally related polyphenols, this compound is likely to exert its biological effects through the modulation of key intracellular signaling pathways.

Caption: General experimental workflow for evaluating the bioactivity of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many polyphenols are known to inhibit this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. The main MAPK subfamilies are ERK, JNK, and p38.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes.

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound is a promising bioactive compound with significant antioxidant and potential anti-inflammatory properties. Its lipophilic nature, conferred by the hexadecyl chain, may offer advantages in certain formulations and biological systems. The provided experimental protocols and an understanding of the likely modulated signaling pathways offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Future studies should focus on elucidating the specific molecular targets of this compound and its efficacy in in vivo models of diseases associated with oxidative stress and inflammation.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Cetyl gallate | C23H38O5 | CID 78729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.amsbio.com [resources.amsbio.com]

Hexadecyl 3,4,5-trihydroxybenzoate: A Comprehensive Technical Review of its Synonyms, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hexadecyl 3,4,5-trihydroxybenzoate, a lipophilic derivative of gallic acid. This document consolidates available scientific information on its nomenclature, and biological properties, with a focus on its potential therapeutic applications. While specific experimental data for the hexadecyl ester is limited in publicly accessible literature, this guide draws upon research on structurally related alkyl gallates to provide a comprehensive understanding of its expected activities and the methodologies for their assessment.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous identification of the compound.

| Synonym | Source/Database |

| Cetyl gallate | PubChem, Echemi, P&S Chemicals[1][2][3] |

| Hexadecyl gallate | PubChem, CP Lab Safety, P&S Chemicals[1][4][5] |

| Gallic acid, hexadecyl ester | PubChem[1] |

| n-Hexadecyl-gallate | PubChem[1] |

| Benzoic acid, 3,4,5-trihydroxy-, hexadecyl ester | PubChem[1] |

| Palmityl gallate | Echemi, P&S Chemicals[2][5] |

| Gallic Acid Cetyl Ester | CP Lab Safety[4] |

| Gallic Acid Hexadecyl Ester | CP Lab Safety[4] |

| NIPAGALLIN CE | PubChem[1] |

| PROGALLIN CE | PubChem[1] |

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Registry Number | 5026-65-3 | PubChem, Echemi[1][2] |

| Molecular Formula | C23H38O5 | PubChem, Echemi[1][2] |

| Molecular Weight | 394.5 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Physicochemical Properties and Biological Activities

This compound is an ester of gallic acid and hexadecanol (cetyl alcohol). The addition of the long C16 alkyl chain significantly increases its lipophilicity compared to gallic acid, which influences its solubility, membrane permeability, and ultimately its biological activity. While specific quantitative data on the biological activities of hexadecyl gallate are scarce, the activities of other alkyl gallates with varying chain lengths have been studied, providing insights into the potential properties of this compound.

Antioxidant Activity

Alkyl gallates are well-known for their antioxidant properties, primarily attributed to the galloyl moiety which can donate hydrogen atoms to scavenge free radicals. The length of the alkyl chain can influence the antioxidant efficacy and the environment in which it is most effective.

Quantitative Data on Antioxidant Activity of Alkyl Gallates:

| Compound | Assay | Metric | Value | Reference |

| Octyl gallate | DPPH radical scavenging | EC50 | Varies with chain length | [6] |

| Dodecyl gallate | Superoxide radical scavenging (Xanthine oxidase) | Inhibition | Potent noncompetitive inhibitor | [7] |

| Dodecyl gallate | Mitochondrial lipid peroxidation | Inhibition | Effective inhibitor | [7] |

Antibacterial Activity

Several studies have demonstrated the antibacterial effects of alkyl gallates against various pathogens. The lipophilicity imparted by the alkyl chain is thought to facilitate interaction with and disruption of bacterial cell membranes.

Quantitative Data on Antibacterial Activity of Alkyl Gallates:

| Compound | Bacterium | Metric | Value | Reference |

| Hexyl gallate | Xanthomonas citri | Lesion Reduction | 0.5 lesions/cm² (vs. 2.84 in control) | [1][2] |

| Octyl gallate | Gram-positive pathogens | MIC | 4 to 8 µg/mL | [8] |

| Octyl gallate | Gram-positive pathogens | MBC | 8 to 16 µg/mL | [8] |

| Methyl gallate | Nalidixic acid-resistant bacteria | Activity | Synergistic with nalidixic acid | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of gallates are often linked to their ability to modulate signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Observed Anti-inflammatory Effects of Related Gallates:

| Compound | Model/System | Effect | Reference |

| Epigallocatechin gallate (EGCG) | LPS-activated BV-2 microglia | Inhibition of NO, IL-6 production; Downregulation of mTOR, NF-κB2, STAT1 | [10] |

| Epigallocatechin gallate (EGCG) | Rat spinal cord trauma | Decreased MPO activity; Attenuated TNF-α, IL-1β, iNOS, COX-2 expression | [11] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the biological activities of alkyl gallates.

Synthesis of Alkyl Gallates

Protocol for Hexyl Gallate Synthesis (Adaptable for Hexadecyl Gallate): This protocol describes the esterification of gallic acid with an alcohol. For hexadecyl gallate, hexanol would be replaced with hexadecanol.

-

Combine gallic acid (e.g., 30 mmol) and the corresponding alcohol (e.g., n-hexanol, 90 mmol) in a reaction vessel.

-

Heat the suspension with stirring (e.g., to 120°C for 15 minutes).

-

Add a catalytic amount of a strong acid (e.g., 3-5 drops of H₂SO₄) and continue stirring at a slightly lower temperature (e.g., 100°C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add an organic solvent (e.g., 50 ml of ethyl acetate) to dissolve the product.

-

Purify the product using appropriate chromatographic techniques.[1]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound (e.g., hexadecyl gallate).

-

In a microplate, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antibacterial Activity Assays

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: These assays determine the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in bacterial death, respectively.

-

Prepare a standardized inoculum of the target bacterium in a suitable growth medium.

-

Prepare serial dilutions of the test compound in the growth medium in a microtiter plate.

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.

-

The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[8]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been elucidated, based on the known mechanisms of other polyphenols and gallates, it is plausible that it modulates key inflammatory and oxidative stress pathways.

Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often implicated in the anti-inflammatory effects of polyphenolic compounds. It is hypothesized that hexadecyl gallate may exert its effects through similar mechanisms.

Caption: Postulated anti-inflammatory mechanism of this compound.

Experimental Workflow for Assessing Antibacterial Activity

The following diagram outlines a typical workflow for evaluating the antibacterial properties of a test compound like this compound.

Caption: Workflow for antibacterial activity assessment.

Conclusion and Future Directions

This compound, also known as cetyl gallate, is a lipophilic antioxidant with potential applications in various fields, including pharmaceuticals and food science. While its structural similarity to other biologically active alkyl gallates suggests a range of therapeutic properties, including antioxidant, antibacterial, and anti-inflammatory effects, there is a notable lack of specific research on this particular long-chain ester.

Future research should focus on:

-

Quantitative assessment of the antioxidant, antibacterial, and anti-inflammatory activities of pure this compound.

-

In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

-

Pharmacokinetic and toxicological profiling to evaluate its safety and bioavailability for potential therapeutic use.

This guide serves as a foundational resource for researchers and professionals interested in this compound. The provided information on its synonyms, the biological activities of related compounds, and standardized experimental protocols offers a starting point for further investigation into the therapeutic potential of this promising molecule.

References

- 1. Hexyl gallate for the control of citrus canker caused by Xanthomonas citri subsp citri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicology of gallates: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. ijper.org [ijper.org]

- 7. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of (−)-Epigallocatechin Gallate on Activation of JAK/STAT Signaling Pathway by Staphylococcal Enterotoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effect of the Epigallocatechin Gallate Following Spinal Cord Trauma in Rat - PMC [pmc.ncbi.nlm.nih.gov]

Hexadecyl 3,4,5-trihydroxybenzoate mechanism of action as an antioxidant

An In-depth Technical Guide on the Core Antioxidant Mechanism of Hexadecyl 3,4,5-trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as hexadecyl gallate, is an ester of gallic acid and hexadecanol. As a member of the gallate family, it exhibits significant antioxidant properties, which are of considerable interest in the pharmaceutical, food, and cosmetics industries. This technical guide elucidates the core mechanisms of action by which this compound exerts its antioxidant effects. It covers the fundamental principles of free radical scavenging, the influence of its chemical structure on its efficacy in various systems, quantitative data on its antioxidant activity, and detailed experimental protocols for its evaluation.

Core Antioxidant Mechanism: Free Radical Scavenging

The primary antioxidant mechanism of this compound is rooted in the hydrogen-donating ability of its 3,4,5-trihydroxybenzoate (gallic acid) moiety.[1][2][3] The pyrogallol group, with its three hydroxyl (-OH) groups on the benzene ring, is the active center for neutralizing free radicals.[4]

The process of free radical scavenging can be summarized as follows:

-

Hydrogen Atom Transfer (HAT): this compound donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules.[2]

-

Formation of a Stable Radical: Upon donating a hydrogen atom, the this compound molecule itself becomes a radical. However, this resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.[2][5] This stability prevents it from becoming a pro-oxidant and initiating new radical chain reactions.

The general reaction can be depicted as: Gallate-OH + R• → Gallate-O• + RH

dot

Caption: Free radical scavenging by this compound.

Influence of the Hexadecyl Chain: The "Cut-off Effect" and "Polar Paradox"

The long C16 alkyl (hexadecyl) chain significantly influences the antioxidant activity of this compound, a phenomenon often described by the "cut-off effect" and the "polar paradox".

-

Polar Paradox: This principle suggests that polar antioxidants are more effective in less polar media (like bulk oils), while nonpolar antioxidants are more effective in more polar media (like oil-in-water emulsions).[6] Gallic acid, being polar, is a potent antioxidant in bulk oils. As the alkyl chain length of gallic acid esters increases, their hydrophobicity increases, which can decrease their antioxidant efficacy in lipid systems.[6][7]

-

Cut-off Effect: In emulsion systems, the antioxidant activity of gallic acid esters tends to increase with the length of the alkyl chain up to a certain point (a "cut-off" point), after which the activity decreases.[6][7] This is attributed to the partitioning of the antioxidant molecule between the oil and water phases and its orientation at the oil-water interface. Shorter-chain esters may reside more in the aqueous phase, while very long-chain esters like hexadecyl gallate may fold back on themselves within the oil phase, reducing the accessibility of the active pyrogallol head to the aqueous phase radicals.[7] Octyl gallate (C8) often represents the peak of this effect.[7][8]

dot

Caption: The "cut-off effect" of gallic acid esters in emulsions.

Quantitative Data on Antioxidant Activity

The antioxidant activity of gallic acid and its esters is commonly quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, with results often expressed as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher antioxidant activity.

| Compound | Assay | EC50 (µg/mL) | Notes |

| Methyl Gallate | DPPH | - | Strong DPPH radical-scavenging activity observed.[9] |

| Ethyl Gallate | DPPH | - | Strong DPPH radical-scavenging activity observed.[9] |

| Butyl Gallate | DPPH | - | Strong DPPH radical-scavenging activity observed.[9] |

| Octyl Gallate | DPPH | - | Strong DPPH radical-scavenging activity observed.[9] |

| Decyl Gallate | DPPH | - | Strong DPPH radical-scavenging activity observed.[9] |

| Hexadecyl Gallate | DPPH | - | Strong DPPH radical-scavenging activity observed; EC50 values of long-chain alkyl gallates slightly decreased with increased chain length.[9] |

Note: Specific EC50 values for each gallate were not provided in the search results, but a general trend was described.

Experimental Protocols

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a working solution of DPPH in ethanol (e.g., 0.1 mM).

-

A positive control, such as ascorbic acid or (+)-catechin, should be prepared.[9]

-

-

Assay Procedure:

-

In a microplate well or cuvette, mix a small volume of the antioxidant solution (at various concentrations) with a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Add the DPPH-ethanol solution to the mixture.[9]

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

-

-

Measurement:

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer or microplate reader.[9]

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.

-

The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

-

dot

Caption: Experimental workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Mechanisms

Beyond direct free radical scavenging, polyphenolic compounds like gallates can exert their antioxidant effects through cellular mechanisms.[10] These can include:

-

Modulation of Antioxidant Enzymes: Antioxidants can influence the activity and expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11][12] These enzymes play a crucial role in detoxifying reactive oxygen species.

-

Chelation of Metal Ions: Gallic acid and its derivatives can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[12][13][14] This is a significant preventive antioxidant mechanism, as these metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5][13] However, some studies indicate that long-chain alkyl gallates may not exhibit strong chelating abilities.[9]

-

Interaction with Signaling Pathways: Polyphenols can modulate cellular signaling pathways involved in oxidative stress response, such as the Nrf2-ARE pathway, which upregulates the expression of numerous antioxidant and detoxification genes.[11][15]

Conclusion

This compound is a potent antioxidant whose mechanism of action is primarily centered on the free radical scavenging capacity of its gallic acid moiety. The long hexadecyl chain imparts significant lipophilicity, which governs its efficacy in different systems according to the principles of the "polar paradox" and the "cut-off effect." While direct radical scavenging is a key mechanism, its overall antioxidant profile may also involve interactions with cellular defense systems, including the modulation of antioxidant enzymes and metal ion chelation. Further research into its specific effects on cellular signaling pathways will provide a more complete understanding of its biological activity.

References

- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant Compounds from Microalgae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomics Reveals Octyl Gallate as an Environmentally Friendly Wood Preservative Leading to Reactive Oxygen Species-Driven Metabolic Inflexibility and Growth Inhibition in White-Rot Fungi (Lenzites betulina and Trametes versicolor) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Emerging Roles of Antioxidant Enzymes by Dietary Phytochemicals in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Hexadecyl 3,4,5-trihydroxybenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate or cetyl gallate, is an ester of gallic acid and hexadecanol. As a member of the alkyl gallate family, it exhibits significant potential for applications in the pharmaceutical, cosmetic, and food industries due to its antioxidant and antimicrobial properties. This technical guide provides a detailed overview of the synthesis, characterization, and known biological activities of hexadecyl gallate, presenting data in a structured format to facilitate research and development.

Introduction

Gallic acid and its alkyl esters are naturally occurring phenolic compounds found in various plants.[1] They are widely recognized for their health benefits, primarily attributed to their potent antioxidant and antimicrobial activities.[1] The lipophilicity of these compounds, and consequently their biological activity, can be modulated by the length of the alkyl chain. Hexadecyl gallate, with its long C16 alkyl chain, is a highly lipophilic derivative, suggesting potentially enhanced interaction with lipidic environments such as cell membranes. This guide details the synthesis and comprehensive characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of gallic acid with hexadecanol. This reaction is generally catalyzed by an acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of alkyl gallates.[2][3]

Materials:

-

Gallic acid (3,4,5-trihydroxybenzoic acid)

-

Hexadecanol (cetyl alcohol)

-

p-Toluenesulfonic acid (catalyst)

-

1,4-Dioxane (solvent)

-

Sodium bicarbonate (for washing)

-

Ethyl acetate (for extraction)

-

Hexane (for purification)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve gallic acid (1 equivalent) and hexadecanol (1.2 equivalents) in 1,4-dioxane.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 105°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient system to yield pure this compound.[1]

Synthesis Workflow

Caption: Fischer esterification workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Appearance | White crystalline solid | [2] |

| Molecular Formula | C₂₃H₃₈O₅ | [4] |

| Molecular Weight | 394.55 g/mol | [4] |

| Melting Point | 101-103 °C | [2] |

| CAS Number | 5026-65-3 | [4] |

Spectroscopic Data

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of hexadecyl gallate is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (phenolic) |

| 2920, 2850 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (ester) |

| ~1610, 1530 | C=C stretching (aromatic) |

| ~1240 | C-O stretching (ester) |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra confirm the structure of the ester. The following data is for a similar compound, dodecyl gallate, and is expected to be very similar for hexadecyl gallate, with differences in the integration of the methylene protons and the chemical shifts of the terminal alkyl carbons.

¹H NMR (DMSO-d₆): [2]

-

δ ~9.2 (s, 2H, Ar-OH)

-

δ ~8.9 (s, 1H, Ar-OH)

-

δ ~6.9 (s, 2H, Ar-H)

-

δ ~4.1 (t, 2H, -O-CH₂-)

-

δ ~1.6 (quint, 2H, -O-CH₂-CH₂-)

-

δ ~1.2 (m, 26H, -(CH₂)₁₃-)

-

δ ~0.8 (t, 3H, -CH₃)

¹³C NMR (DMSO-d₆): [2]

-

δ ~165.8 (C=O)

-

δ ~145.5 (Ar-C-OH)

-

δ ~138.3 (Ar-C-OH)

-

δ ~119.6 (Ar-C)

-

δ ~108.5 (Ar-CH)

-

δ ~63.9 (-O-CH₂-)

-

δ ~31.3, 28.9, 28.7, 28.3, 25.4, 22.1 (Alkyl Chain -CH₂-)

-

δ ~13.9 (-CH₃)

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the mass determination of hexadecyl gallate. The expected molecular ion peaks would be:

-

[M-H]⁻: m/z 393.26

-

[M+Na]⁺: m/z 417.26

Thermal Analysis

| Technique | Observation |

| DSC | Endothermic peak corresponding to melting |

| TGA | Onset of decomposition above the melting point |

Biological Activity and Signaling Pathways

Alkyl gallates, including hexadecyl gallate, are known for their significant biological activities, primarily as antioxidant and antimicrobial agents.

Antioxidant Activity

The antioxidant mechanism of alkyl gallates involves multiple pathways.

Mechanisms of Action:

-

Free Radical Scavenging: The three hydroxyl groups on the aromatic ring can donate hydrogen atoms to neutralize free radicals.

-

Metal Ion Chelation: The ortho-dihydroxy arrangement allows for the chelation of pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-like reactions that generate reactive oxygen species (ROS).

Caption: Antioxidant mechanisms of hexadecyl gallate.

Antimicrobial Activity

The antimicrobial activity of alkyl gallates is influenced by the length of the alkyl chain, with longer chains generally showing increased efficacy against certain microbes.

Mechanisms of Action:

-

Membrane Disruption: The lipophilic alkyl chain facilitates insertion into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

-

Inhibition of Cellular Processes: Once inside the cell, alkyl gallates can interfere with various cellular processes, including DNA replication and enzyme function.

-

Induction of Oxidative Stress: Some studies suggest that alkyl gallates can induce the production of reactive oxygen species within bacteria, leading to oxidative damage and cell death.

Caption: Antimicrobial mechanisms of hexadecyl gallate.

Conclusion

This compound is a lipophilic derivative of gallic acid with significant potential as an antioxidant and antimicrobial agent. Its synthesis via Fischer esterification is straightforward, and its structure can be unequivocally confirmed by a combination of spectroscopic and analytical techniques. The long alkyl chain is expected to enhance its interaction with biological membranes, potentially leading to increased efficacy in various applications. Further research into its specific biological targets and in vivo efficacy is warranted to fully explore its therapeutic and preservative potential. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising compound.

References

- 1. Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospun nanofibers on Chinese Taihu icefish preservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Alkyl Gallates as Potential Antibiofilm Agents: A Review [mdpi.com]

- 5. Revealing the antioxidant properties of alkyl gallates: a novel approach through quantum chemical calculations and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexadecyl 3,4,5-trihydroxybenzoate: A Technical Guide to Its Origins, Synthesis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate, is a lipophilic derivative of gallic acid. While its direct natural widespread occurrence is not extensively documented, its parent compound, gallic acid, is abundant in the plant kingdom. This technical guide provides a comprehensive overview of the known sources of related alkyl gallates, detailed synthetic methodologies for hexadecyl gallate, and information on its derivatives. The content herein is intended to serve as a foundational resource for researchers exploring the therapeutic and industrial potential of this long-chain phenolic ester.

Natural Sources and Biosynthesis of Related Alkyl Gallates

This compound is not commonly reported as a naturally occurring compound in plants. However, its core components, gallic acid and hexadecanol (cetyl alcohol), are found in nature. Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid that is a key secondary metabolite in a variety of plants, including gallnuts, sumac, tea leaves, and oak bark[1]. It is a fundamental building block of hydrolyzable tannins.

The biosynthesis of galloylated catechins in tea plants, for instance, involves the flavan-3-ol pathway and subsequent galloylation reactions, indicating enzymatic machinery for attaching galloyl groups to other molecules[2]. While the direct enzymatic esterification of gallic acid with long-chain fatty alcohols to form hexadecyl gallate in plants has not been elucidated, the presence of alkyl hydroxycinnamates (esters of phenolic acids like ferulic and coumaric acid with fatty alcohols) in plant lipid barriers such as cuticular waxes and suberin suggests that pathways for the synthesis of long-chain phenolic esters exist in the plant kingdom[3].

Other shorter-chain alkyl gallates have been identified in various natural sources. For example, methyl gallate and ethyl gallate are found in several plants and have been noted for their elicitor activities in tobacco plants[4].

Synthesis of this compound

The primary route for obtaining this compound is through chemical synthesis, typically via the esterification of gallic acid with hexadecanol.

Acid-Catalyzed Esterification

A common and straightforward method for synthesizing alkyl gallates, including hexadecyl gallate, is the Fischer-Speier esterification. This reaction involves heating gallic acid with the corresponding alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Hexadecyl Gallate [5]

-

Materials:

-

Gallic acid

-

1-Hexadecanol (Cetyl alcohol)

-

p-Toluenesulfonic acid (catalyst)

-

1,4-Dioxane (solvent)

-

Distilled water

-

-

Procedure:

-

Dissolve gallic acid and 1-hexadecanol in 1,4-dioxane.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Reflux the solution at 105°C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture.

-

The crude product can be purified by washing with distilled water and then drying in a vacuum oven at 60°C.

-

Further purification can be achieved by recrystallization.

-

The resulting product, hexadecyl gallate, is a white crystalline solid[5].

Enzymatic Synthesis

Enzymatic methods offer a milder and more selective alternative for the synthesis of alkyl gallates. Lipases are commonly employed for this purpose.

Experimental Protocol: General Lipase-Catalyzed Synthesis of Alkyl Gallates [6]

-

Materials:

-

Gallic acid

-

Alkyl alcohol (e.g., 1-hexadecanol)

-

Immobilized lipase (e.g., from Bacillus licheniformis or Candida antarctica)

-

Anhydrous solvent (e.g., toluene or a water-free system)

-

Molecular sieves

-

-

Procedure:

-

Combine gallic acid, the alkyl alcohol, and the immobilized lipase in the anhydrous solvent.

-

Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to drive the reaction towards the product.

-

Incubate the mixture at a controlled temperature (e.g., 55°C) with shaking for a specified period (e.g., 10 hours).

-

Monitor the reaction progress using TLC or HPLC.

-

Upon completion, filter the immobilized enzyme from the reaction mixture.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting alkyl gallate using column chromatography.

-

Derivatives of this compound

Derivatives of hexadecyl gallate can be synthesized to modify its physicochemical properties, such as solubility and biological activity.

Glycosylated Derivatives

Glycosylation can enhance the water solubility and bioavailability of lipophilic compounds.

Synthetic Approach: Glucuronosyl Methyl Ester Hexadecyl Gallate [7]

A multi-step synthesis can be employed, starting with the acetyl-protected glucuronic acid methyl ester, which is then coupled to hexadecyl gallate. The final step involves deprotection of the acetyl groups.

-

Example Synthesis Step (Deprotection):

-

Dissolve the acetyl-protected glucuronosyl methyl ester of hexadecyl gallate in methanol.

-

Add sodium carbonate (Na₂CO₃) to the solution.

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.

-

Purify the final product using column chromatography.

-

Acetylated Derivatives

Acetylation of the phenolic hydroxyl groups can alter the antioxidant and biological activities of gallates.

Synthetic Approach: Monoacetylated Alkyl Gallates [8]

Selective acetylation can be achieved by controlling the reaction conditions.

-

General Procedure:

-

React the alkyl gallate with an acetylating agent (e.g., acetic anhydride) in the presence of a suitable solvent and catalyst.

-

Control the stoichiometry and reaction time to favor mono-acetylation.

-

Purify the resulting monoacetylated alkyl gallate using column chromatography over silica gel with a hexane and ethyl acetate eluent system.

-

Quantitative Data

The biological activity of alkyl gallates is often influenced by the length of the alkyl chain.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Activity (Example) |

| Hexadecyl Gallate | C₂₃H₃₈O₅ | 410.55 | 101-103[5] | Antioxidant for LLDPE[5] |

| Dodecyl Gallate | C₁₉H₃₀O₅ | 338.44 | 96-98[5] | Antioxidant for LLDPE[5] |

| Octyl Gallate | C₁₅H₂₂O₅ | 282.33 | 95-97[5] | Antioxidant for LLDPE[5] |

| Hexyl Gallate | C₁₃H₁₈O₅ | 254.28 | - | Antibacterial against Xanthomonas citri[9] |

| Propyl Gallate | C₁₀H₁₂O₅ | 212.20 | - | Reduces rRNA transcription[10] |

Table 1: Physicochemical and Biological Data of Selected Alkyl Gallates.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for hexadecyl gallate are not well-defined, related compounds like propyl gallate and epigallocatechin gallate (EGCG) have been shown to influence cellular processes.

Propyl gallate and EGCG have been reported to reduce rRNA transcription by inducing the activation of Lysine-Specific Demethylase 2A (KDM2A)[10]. This activation is mediated through the activation of AMP-activated protein kinase (AMPK) and an increase in reactive oxygen species (ROS) production[10].

The following diagram illustrates a general workflow for the synthesis and characterization of alkyl gallates.

Conclusion

This compound is a synthetically accessible long-chain alkyl gallate with potential applications stemming from its lipophilic nature and the inherent antioxidant properties of its galloyl moiety. While its natural occurrence is not established, the abundance of its precursors in nature and the existence of biosynthetic pathways for similar compounds suggest a potential for biocatalytic production. Further research into the biological activities and signaling pathways of hexadecyl gallate and its derivatives is warranted to fully explore their therapeutic and industrial value. This guide provides a foundational framework for researchers to build upon in their investigation of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of the biosynthesis of galloylated catechins in tea plants [maxapress.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.rug.nl [pure.rug.nl]

- 9. Hexyl gallate for the control of citrus canker caused by Xanthomonas citri subsp citri - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Hexadecyl 3,4,5-trihydroxybenzoate: A Technical Overview for Researchers

CAS Number: 5026-65-3 Molecular Formula: C₂₃H₃₈O₅ Molecular Weight: 394.54 g/mol

This technical guide provides a comprehensive overview of Hexadecyl 3,4,5-trihydroxybenzoate, also known as cetyl gallate, a lipophilic derivative of gallic acid. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential biological activities based on available data for it and structurally related alkyl gallates.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 5026-65-3 | [2][3] |

| Molecular Formula | C₂₃H₃₈O₅ | [2][3] |

| Molecular Weight | 394.54 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Cetyl gallate, Palmityl gallate, Hexadecyl gallate | [2] |

| Melting Point | 101–103 °C | [1] |

| Boiling Point | 562.6 °C at 760 mmHg | [2] |

| Density | 1.065 g/cm³ | [2] |

| Flash Point | 185.1 °C | [2] |

| XLogP3 | 6.4 | [2] |

Synthesis

A common method for the synthesis of this compound is through the esterification of gallic acid with hexadecanol (cetyl alcohol).

Experimental Protocol: Synthesis of Hexadecyl Gallate

This protocol is based on a reported synthesis for its use as a polymer antioxidant.[1]

-

Reactants: Gallic acid and n-hexadecanol are dissolved in a suitable solvent, such as 1,4-dioxane.

-

Catalyst: An acid catalyst, for example, p-toluene sulfonic acid, is added to the solution.

-

Reaction Conditions: The reaction mixture is refluxed at approximately 105 °C for 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, the product is purified. This may involve washing with distilled water followed by drying in a vacuum oven at 60 °C for 24 hours.[1]

Note: The synthesis of other alkyl gallates, such as hexyl gallate, involves direct heating of gallic acid and the corresponding alcohol with a catalytic amount of sulfuric acid, followed by purification via partitioning and column chromatography.[4]

Synthesis of Hexadecyl Gallate.

Biological Activities and Potential Applications

While specific biological data for this compound is limited, the broader class of alkyl gallates exhibits significant antioxidant and antimicrobial properties. The length of the alkyl chain is known to influence the biological activity of these compounds.

Antioxidant Activity

Hexadecyl gallate has been investigated as a primary antioxidant for polymers like linear low-density polyethylene (LLDPE).[1] The antioxidant ability is attributed to the gallate moiety, which can act as a radical scavenger.

The antioxidant performance of hexadecyl gallate (HG) was compared with other alkyl gallates and a commercial antioxidant, Irganox 1010, using the Oxidation Induction Time (OIT) as a measure of stability.

| Antioxidant | OIT at 200 °C (min) |

| LLDPE (control) | 25 |

| LLDPE-OG (Octyl Gallate) | 70 |

| LLDPE-DG (Dodecyl Gallate) | 98 |

| LLDPE-HG (Hexadecyl Gallate) | 85 |

| LLDPE-Irganox 1010 | 95 |

Source: Adapted from a study on the synthesis and characterization of gallates as antioxidants for LLDPE.[1]

Antimicrobial Activity

Alkyl gallates with shorter alkyl chains, such as octyl and dodecyl gallate, have demonstrated notable antibacterial activity against various pathogens. It is plausible that hexadecyl gallate also possesses antimicrobial properties, although specific studies are lacking. The proposed mechanism of action for alkyl gallates involves disruption of the bacterial cell membrane and potential interaction with intracellular targets.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of alkyl gallates, which can be adapted for this compound.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This method is widely used to determine the free radical scavenging capacity of a compound.

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of the test compound (hexadecyl gallate) are also prepared in methanol.

-

Reaction: The test compound dilutions are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

DPPH Assay Workflow.

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antibacterial Activity)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Bacterial Culture: A standardized inoculum of the target bacteria (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilutions: Two-fold serial dilutions of hexadecyl gallate are prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Mechanism of Action: Antioxidant Activity

The antioxidant activity of gallates is primarily attributed to the 3,4,5-trihydroxybenzoyl moiety. This structure can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The resulting gallate radical is stabilized by resonance.

Radical Scavenging by Gallates.

Conclusion

This compound is a lipophilic derivative of gallic acid with established utility as a polymer antioxidant. While specific data on its pharmacological activities are sparse, the known antioxidant and antimicrobial properties of the alkyl gallate class of compounds suggest its potential for further investigation in drug development and other biomedical applications. The experimental protocols and data presented in this guide, drawn from studies on hexadecyl gallate and its shorter-chain analogs, provide a foundation for future research into this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Cetyl Gallate for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl gallate, the ester of gallic acid and cetyl alcohol, is a lipophilic antioxidant belonging to the gallate family. Its structure, combining the antioxidant prowess of the gallic acid moiety with a long alkyl chain, imparts unique physicochemical properties that are of significant interest in pharmaceutical and cosmetic research. This technical guide provides a comprehensive overview of the physical and chemical properties of cetyl gallate, detailed experimental protocols for its analysis, and insights into its potential biological activities, serving as a vital resource for researchers and professionals in drug development.

Physicochemical Properties

The distinct characteristics of cetyl gallate stem from its molecular structure, which features a polar head (the trihydroxybenzoyl group) and a long, nonpolar tail (the cetyl group). This amphiphilic nature governs its solubility, stability, and interaction with biological systems.

General Properties

| Property | Value | Source(s) |

| Chemical Name | Hexadecyl 3,4,5-trihydroxybenzoate | [1] |

| Synonyms | n-Hexadecyl gallate, Palmityl gallate | [1] |

| CAS Number | 5026-65-3 | [1] |

| Molecular Formula | C23H38O5 | [1] |

| Molecular Weight | 394.5 g/mol | [1] |

| Appearance | White to creamy-white crystalline powder | [2] |

Solubility Profile

Precise quantitative solubility data for cetyl gallate in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on related gallate esters, a qualitative and estimated solubility profile can be provided. Cetyl gallate is generally soluble in oils, fats, and nonpolar organic solvents, while exhibiting low solubility in water.[3]

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) | Source(s) |

| Water | Slightly soluble/Insoluble | < 0.1 | [3] |

| Ethanol | Soluble | 1 - 10 | [3] |

| Methanol | Soluble | 1 - 10 | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 | [4] |

| Acetone | Soluble | 1 - 10 | - |

| Ethyl Ether | Soluble | > 10 | [3] |

| Oils and Lards | Soluble | > 1 | [3] |

Note: Estimated quantitative solubility values are based on the properties of shorter-chain alkyl gallates like propyl gallate and should be experimentally verified for cetyl gallate.

Key Physicochemical Parameters

| Parameter | Value/Information | Source(s) |

| Melting Point | 99.5-100 °C | [5] |

| Boiling Point | 562.6 °C at 760 mmHg | [5] |

| pKa (Predicted) | ~8.0 - 9.0 | [6] |

Antioxidant Activity and Mechanism of Action

The primary function of cetyl gallate in research is its role as a potent antioxidant. The 3,4,5-trihydroxybenzoyl (galloyl) moiety is responsible for this activity.

Free Radical Scavenging

The antioxidant mechanism of gallates, including cetyl gallate, primarily involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting gallate radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Caption: Mechanism of free radical scavenging by Cetyl Gallate.

Potential Signaling Pathway Involvement

While direct studies on cetyl gallate are limited, research on other gallates and polyphenols, such as epigallocatechin gallate (EGCG), suggests potential interactions with key cellular signaling pathways involved in oxidative stress and inflammation.

-

NF-κB Pathway: Gallates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[8][12] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, thus preventing the translocation of NF-κB to the nucleus.[13][14]

Caption: Potential inhibition of the NF-κB signaling pathway by Cetyl Gallate.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Many polyphenols are known to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes.[5][6][15][16][17] It is plausible that cetyl gallate could also modulate this protective pathway.

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular processes like proliferation, differentiation, and apoptosis. Some polyphenols have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory and anti-cancer effects.[1][13][18][19] Further research is needed to elucidate the specific effects of cetyl gallate on these pathways.

Experimental Protocols

Accurate assessment of the antioxidant activity of cetyl gallate requires standardized experimental protocols. Due to its lipophilic nature, modifications to standard aqueous-based assays are necessary.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Cetyl gallate

-

Trolox (as a standard)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

-

Preparation of sample and standard solutions:

-

Prepare a stock solution of cetyl gallate (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or methanol.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a similar series of dilutions for the Trolox standard.

-

-

Assay:

-

In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells.

-

Add 180 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, use 20 µL of the solvent instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

-

Plot the % scavenging against the concentration of cetyl gallate and Trolox to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Experimental workflow for the DPPH assay of Cetyl Gallate.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron and reduce the pre-formed ABTS radical cation.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)

-

Cetyl gallate

-

Trolox (as a standard)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•+) solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ working solution:

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of sample and standard solutions:

-

Prepare a stock solution of cetyl gallate (e.g., 1 mg/mL) in ethanol.

-

Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a similar series of dilutions for the Trolox standard in ethanol.

-

-

Assay:

-

In a 96-well plate, add 10 µL of each sample or standard dilution to respective wells.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

For the blank, use 10 µL of ethanol instead of the sample.

-

-

Incubation and Measurement:

-

Calculation:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

Plot the % inhibition against the concentration of cetyl gallate and Trolox to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Caption: Experimental workflow for the ABTS assay of Cetyl Gallate.

Synthesis and Stability

Synthesis

Cetyl gallate is typically synthesized via the esterification of gallic acid with cetyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by the removal of water.

General Synthesis Procedure:

-

Reactant Mixture: Gallic acid and cetyl alcohol are heated in a reaction vessel in the presence of a catalytic amount of acid.

-

Water Removal: The water formed during the esterification is removed, often by azeotropic distillation with a suitable solvent.

-

Crystallization: Upon completion of the reaction, the mixture is cooled, and the cetyl gallate product is crystallized from a suitable solvent, such as an alkane.

-

Purification: The crystals can be further purified by recrystallization to achieve high purity.[11]

Caption: General workflow for the synthesis of Cetyl Gallate.

Stability

The stability of cetyl gallate is a crucial factor for its application in formulations. Like other gallate esters, its stability is influenced by pH, temperature, and light.

-

pH Stability: Gallate esters are generally more stable in acidic to neutral conditions and are prone to degradation and oxidation in alkaline environments.

-

Thermal Stability: Cetyl gallate is expected to have good thermal stability at typical processing temperatures for cosmetic and pharmaceutical formulations. Studies on other long-chain alkyl gallates show decomposition temperatures well above 200°C.[10]

-

Photostability: Polyphenols, including gallates, can be susceptible to degradation upon exposure to UV light. The use of photostabilizers or appropriate packaging is recommended for light-sensitive formulations.

Conclusion

Cetyl gallate presents a compelling profile for researchers in drug development and related fields. Its lipophilic nature, coupled with the potent antioxidant activity of its galloyl moiety, makes it a versatile molecule for applications in topical and lipid-based formulations. This technical guide provides a foundational understanding of its physicochemical properties, methodologies for its evaluation, and insights into its potential biological interactions. Further research into its specific signaling pathway modulation and comprehensive stability profiling will undoubtedly unlock its full potential in the development of novel therapeutic and cosmetic products.

References

- 1. mdpi.com [mdpi.com]

- 2. Propyl Gallate | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. optibrium.com [optibrium.com]

- 7. routledge.com [routledge.com]

- 8. researchgate.net [researchgate.net]

- 9. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Final report on the amended safety assessment of Propyl Gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EGCG Alleviates Oxidative Stress and Inhibits Aflatoxin B1 Biosynthesis via MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The involvement of Nrf2 in the protective effects of (-)-Epigallocatechin-3-gallate (EGCG) on NaAsO2-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Epigallocatechin-3-Gallate Potentiates the Cytotoxic Effect of Erlotinib in Non-Small-Cell Lung Cancer Cells by P38 Mapk Mediated Xrcc3 Downregulation | Auctores [auctoresonline.org]

- 19. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Gallic Acid Esters, Featuring Hexadecyl 3,4,5-trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic compound ubiquitously found in the plant kingdom, and its ester derivatives have garnered significant attention for their diverse and potent biological activities. The esterification of gallic acid with various alcohols modifies its lipophilicity, which in turn influences its bioavailability and efficacy in biological systems. This technical guide provides a comprehensive overview of the biological activities of gallic acid esters, with a particular focus on the long-chain ester, Hexadecyl 3,4,5-trihydroxybenzoate. This document delves into their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and mechanistic insights into their modes of action.

Antioxidant Activity

Gallic acid and its esters are renowned for their potent antioxidant properties, primarily attributed to the three hydroxyl groups on the phenyl ring, which can donate hydrogen atoms to scavenge free radicals. The length of the alkyl chain in gallic acid esters plays a crucial role in their antioxidant efficacy, often exhibiting a "cut-off" effect where activity initially increases with chain length and then decreases.

Quantitative Antioxidant Data

The antioxidant capacity of gallic acid and its esters is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying radical scavenging activity, with lower values indicating greater potency.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µg/mL) | FRAP (mg TE/g) |

| Gallic Acid | 29.5[1] | 3.55 | - |

| Methyl Gallate | 38.0[1] | - | - |

| Dodecyl Gallate | - | - | - |

| This compound | - | - | - |